Siphonazole B -

Siphonazole B

Catalog Number: EVT-1596252
CAS Number:
Molecular Formula: C26H27N3O6
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siphonazole B is a natural product found in Herpetosiphon with data available.
Overview

Siphonazole B is a naturally occurring compound classified as a bis-oxazole. It is derived from marine sources and has garnered attention due to its unique structural features and potential biological activities. Siphonazole B, along with its analogs, has been the subject of various studies aimed at understanding its synthesis, properties, and applications in scientific research.

Source

Siphonazole B was first isolated from marine organisms, particularly certain species of algae and fungi. The compound's discovery is linked to the exploration of marine biodiversity for novel bioactive compounds. Its unique structure has prompted further investigation into its ecological roles and potential therapeutic applications.

Classification

Siphonazole B falls under the category of heterocyclic compounds, specifically oxazoles. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms. Siphonazole B is notable for its dual oxazole rings, which contribute to its chemical reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of Siphonazole B has been achieved through various methods, primarily focusing on total synthesis approaches. Notable techniques include:

  • Conjunctive Oxazole Building Block Method: This method involves the use of a specially designed oxazole building block that facilitates the construction of more complex oxazole derivatives .
  • Iridium-Catalyzed Rearrangement: A significant advancement in the synthesis involves an iridium-catalyzed skeletal rearrangement that allows for efficient transformation of simpler precursors into Siphonazole B .

Technical Details

The total synthesis typically involves several key steps:

  1. Fragment Synthesis: Individual fragments of the molecule are synthesized using established organic reactions.
  2. Fragment Coupling: The synthesized fragments are coupled together to form the core structure of Siphonazole B.
  3. Endgame Modifications: Final modifications are made to achieve the desired stereochemistry and functional groups, often involving oxidative amidation techniques .
Molecular Structure Analysis

Structure

Siphonazole B features a complex molecular structure characterized by two oxazole rings connected by a carbon chain. The specific arrangement of atoms contributes to its unique chemical properties and biological activities.

Data

The molecular formula for Siphonazole B is C12H12N2O4C_{12}H_{12}N_2O_4, with a molar mass of approximately 248.24 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry analyses, aiding in its identification and characterization.

Chemical Reactions Analysis

Reactions

Siphonazole B undergoes various chemical reactions typical of oxazoles, including:

  • Electrophilic Substitution: The electron-rich nature of the oxazole rings allows for electrophilic attack at specific positions.
  • Nucleophilic Addition: The presence of nitrogen in the oxazole ring can participate in nucleophilic addition reactions.

Technical Details

The stability of Siphonazole B under different conditions has been studied, revealing insights into its reactivity patterns. For instance, reactions involving halogenation or oxidation can lead to diverse derivatives that retain biological activity while altering their pharmacological profiles .

Mechanism of Action

Process

The mechanism of action for Siphonazole B is not fully elucidated but is believed to involve interactions with specific biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cellular proliferation or signaling.

Data

Research indicates that Siphonazole B exhibits cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy. Its mechanism may involve modulation of histone deacetylases or other epigenetic regulators .

Physical and Chemical Properties Analysis

Physical Properties

Siphonazole B is typically characterized by:

  • Appearance: A crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of oxazoles, including susceptibility to nucleophilic attack due to the presence of nitrogen atoms.

Relevant data from studies indicate that Siphonazole B can be effectively synthesized and manipulated for further research into its properties and potential applications .

Applications

Scientific Uses

Siphonazole B has several promising applications in scientific research:

  • Anticancer Research: Due to its cytotoxic effects, it is being explored as a potential lead compound for developing new cancer therapies.
  • Biological Studies: Its unique structure makes it an interesting subject for studies related to enzyme inhibition and cellular signaling pathways.
  • Synthetic Chemistry: As a versatile building block, Siphonazole B can be used in synthetic chemistry to create novel compounds with desired biological activities .
Biosynthetic Origins and Pathway Elucidation

Microbial Source Identification: Herpetosiphon spp. as a Biosynthetic Reservoir

Herpetosiphon species represent a phylogenetically distinct group of filamentous, gliding bacteria within the phylum Chloroflexi. These organisms exhibit a unique predatory lifestyle characterized by a "wolf pack" strategy, wherein bacterial cells collectively secrete antimicrobial hydrolases and secondary metabolites to lyse prey microorganisms [1] [5]. This ecological adaptation positions Herpetosiphon as a prolific but underexplored source of bioactive metabolites. The genus currently comprises validated species including H. aurantiacus, H. geysericola, H. giganteus, and H. gulosus, with recent additions such as H. llansteffanense (strain CA052B) isolated from stream sediments and H. llansteffanensis (strain NSD29) from forest soils [1] [7].

Genomic analyses reveal an extraordinary capacity for secondary metabolism in these bacteria. H. aurantiacus 114-95T possesses a 6.79 Mbp chromosome encoding 14 biosynthetic gene clusters (BGCs), representing 6.6% (0.45 Mb) of its total genome [3] [5]. Similarly, the genome of H. llansteffanensis NSD29 comprises a 5.78 Mbp chromosome and four plasmids harboring eight secondary metabolite BGCs, including polyketide synthase (PKS), nonribosomal peptide synthetase (NRPS), and hybrid PKS-NRPS systems [7]. This genetic potential correlates with observed chemical diversity, with characterized metabolites including siphonazole B (a bisoxazole-containing compound), auriculamide (a modified tripeptide), diterpenes, and carotenoid pigments [3] [5]. The predatory behavior coupled with genomic richness establishes Herpetosiphon as a significant reservoir for novel antimicrobial scaffolds.

Table 1: Genomic Features of Siphonazole B-Producing Herpetosiphon Species

StrainGenome Size (Mbp)PlasmidsBGCsG+C Content (%)Predatory Activity
H. aurantiacus 114-95T6.7921450.9Broad-spectrum
H. llansteffanense CA052B~6.0 (estimated)Not reportedMultiple~51.0Against clinical pathogens
H. llansteffanensis NSD295.78 (chromosome)4850.89Against plant pathogens

Genetic and Enzymatic Basis of Oxazole Ring Formation

Oxazole rings represent key pharmacophores in siphonazole B, contributing to its bioactivity through structural rigidity and hydrogen-bonding capacity. In bacteria, these heterocycles originate from post-incorporation modifications of serine or threonine residues embedded within NRPS-assembled peptide chains. The Herpetosiphon biosynthetic machinery employs a conserved enzymatic sequence: 1) Incorporation of serine/threonine by NRPS adenylation domains, 2) Cyclization via condensation-like (Cy) domains, and 3) Dehydration to yield oxazolines, which may undergo further oxidation to stable oxazoles [8].

The aul cluster (auriculamide biosynthesis in H. aurantiacus) provides mechanistic insights relevant to siphonazole formation. This cluster encodes AulA, a 199 kDa non-canonical NRPS featuring two consecutive adenylation (A) domains (A1-A2) followed by a ketoreductase (KR) and peptidyl carrier protein (PCP) domain [3]. Functional characterization demonstrates that AulA activates 3-methyl-2-oxovaleric acid, an α-keto acid precursor analogous to those required for oxazole biosynthesis. Crucially, the A2 domain of AulA contains a rare glycine residue at position 235 (typically valine in keto acid-activating domains), potentially explaining its substrate flexibility toward branched-chain α-keto acids [3]. Following adenylation and thioesterification to the PCP, cyclization and dehydration are catalyzed by specialized heterocyclization (Cy) domains present within NRPS modules. These domains contain conserved catalytic motifs (e.g., Cy1: FPL(TS)xxQxAYxxGR; Cy2: RHx(IM)L(PAL)x(ND)GxQ) that facilitate nucleophilic attack by the serine/threonine side chain oxygen on the upstream carbonyl, forming the oxazoline intermediate [8].

Table 2: Conserved Motifs in NRPS Domains Catalyzing Oxazole Formation

DomainKey MotifFunction in Oxazole Biosynthesis
Adenylation (A)A8: GRxPxQVKIRGxRIELGEIERecognition and activation of serine/threonine or α-keto acid precursors
Heterocyclization (Cy)Cy1: FPL(TS)xxQxAYxxGRCatalyzes cyclization by facilitating nucleophilic attack
Cy2: RHx(IM)L(PAL)x(ND)GxQProton transfer during oxazoline formation
Dehydratase (DH)Ox1: KYxYxSxGxxY(PG)VQDehydration of oxazoline to oxazole

Comparative Analysis of Siphonazole B and Analog Biosynthetic Gene Clusters

Comparative genomics reveals both conserved features and strain-specific adaptations in BGCs responsible for oxazole-containing metabolites across Herpetosiphon species. The siphonazole B BGC (structure yet fully published but functionally analogous to siphonazole) and the auriculamide (aul) cluster share a modular PKS-NRPS architecture [3] [5]. The aul cluster (14,130 bp) in H. aurantiacus encodes two NRPSs (AulA, AulB) and one PKS (AulC), while siphonazole B biosynthesis likely involves a larger hybrid assembly line incorporating multiple oxazole-forming modules.

Significant evolutionary divergence is observed in domain organization and substrate specificity. AulA exhibits a unique A1-A2-KR-PCP arrangement, with A2 serving as the functional adenylator for α-keto acids [3]. In contrast, canonical oxazole-forming NRPSs (e.g., in pyridomycin biosynthesis) utilize single A domains followed by Cy domains. Furthermore, H. llansteffanensis NSD29 possesses eight BGCs, including two NRPS, one PKS, and two hybrid PKS-NRPS clusters, one of which is genomically adjacent to a thiopeptide synthase—suggesting potential for novel heterocyclic compounds [7].

Phylogenetic analysis of A domains across these clusters highlights substrate code plasticity. While most oxazole-related A domains in Herpetosiphon possess the "V/I/L" signature at position 1 (indicating hydrophobic/β-branched substrates), AulA-A2 exhibits a "G" (Gly235) residue, correlating with its activity toward α-keto acids rather than amino acids [3]. This divergence implies evolutionary tinkering within conserved NRPS scaffolds to generate chemical novelty, potentially enabling siphonazole B's structural uniqueness compared to auriculamide or other bisoxazoles.

Role of Nonribosomal Peptide Synthetases (NRPS) in Modular Assembly

Siphonazole B biosynthesis exemplifies the NRPS assembly line paradigm, where multi-domain enzymatic modules catalyze the stepwise incorporation and modification of monomeric units. Each NRPS module minimally contains an adenylation (A) domain for substrate selection and activation, a peptidyl carrier protein (PCP) domain for covalent tethering via thioester linkage, and a condensation (C) domain for peptide bond formation [6] [8]. In siphonazole-like molecules, specialized heterocyclization (Cy) domains replace C domains to catalyze oxazole/thiazole formation from serine/threonine/cysteine residues [8].

The Herpetosiphon NRPSs exhibit notable architectural innovations:

  • Non-canonical Domain Order: AulA (auriculamide NRPS) features two sequential A domains (A1-A2), with A1 being catalytically inactive due to replacement of the essential Asp413 by tyrosine. A2 serves as the functional adenylation domain, while A1 may provide structural stabilization [3].
  • Integrated Modification Domains: Ketoreductase (KR) domains within NRPS modules (e.g., AulA-KR) reduce α-keto acids to α-hydroxy acids prior to cyclization, a step critical for auriculamide and potentially siphonazole precursors [3].
  • Hybrid PKS-NRPS Organization: Siphonazole biosynthesis likely involves PKS modules generating polyketide chains that are transferred to NRPS modules incorporating heterocycle-forming amino acids, necessitating precise domain-domain communication via docking domains and carrier protein interactions [6].

Structural biology studies reveal that carrier protein dynamics are central to NRPS function. The PCP domain (∼80 amino acids) adopts a four-helix bundle structure, with the phosphopantetheine arm attached to a conserved serine in helix α2 [6]. During synthesis, the PCP must sequentially deliver its thioesterified intermediate to the A, Cy, and C domains. This requires conformational switching governed by hydrophobic interactions between helix α2/α3 of the PCP and complementary surfaces on partner catalytic domains [6] [8]. Engineering efforts targeting these interfaces (e.g., in fungal NRPS) demonstrate potential for reprogramming heterocycle formation, though Herpetosiphon NRPS remain unexplored in this context [10].

Table 3: Core NRPS Domains in Herpetosiphon Oxazole-Forming Pathways

DomainSize (aa)FunctionKey Structural/Functional Motifs
Adenylation (A)∼550Substrate recognition, adenylation (aminoacyl-AMP formation), loading onto PCPA4: FDxS; A5: NxYGPTE; A8: GRxPxQVKIRGxRIELGEIE
Peptidyl Carrier Protein (PCP)70-90Carrier for thioester-bound substrates and intermediates via 4'-phosphopantetheineHelix α2 (site of phosphopantetheinylation); Helix α3 (docking interface)
Heterocyclization (Cy)∼450Catalyzes oxazole/thiazole formation from Ser/Thr/Cys residuesCy1: FPL(TS)xxQxAYxxGR; Cy2: RHx(IM)L(PAL)x(ND)GxQ
Condensation (C)∼450Peptide bond formation between PCP-bound donors and acceptorsC1: SxAQxR(LM)(WY)xL; C3: MHHxISDG(WV)S
Thioesterase (TE)∼250Macrocyclization or hydrolysis releasing the final productGxSxG nucleophilic elbow

Compounds Mentioned: Siphonazole B, Auriculamide, Siphonazole, O-Methylkolavelool, γ-carotene derivatives.

The intricate NRPS/PKS biochemistry in Herpetosiphon underscores nature's capacity for combinatorial biosynthesis. Future efforts to express and manipulate these BGCs heterologously or via synthetic biology could unlock enhanced production and structural diversification of siphonazole B and related antimicrobial scaffolds [10].

Properties

Product Name

Siphonazole B

IUPAC Name

2-[2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C26H27N3O6/c1-6-7-8-13-27-26(31)25-17(3)35-23(29-25)15-19(30)24-16(2)34-22(28-24)12-10-18-9-11-20(32-4)21(14-18)33-5/h6-12,14H,1,13,15H2,2-5H3,(H,27,31)/b8-7+,12-10+

InChI Key

UITIGNAMFIILBO-DCXZXJRMSA-N

Synonyms

siphonazole
siphonazole A
siphonazole B

Canonical SMILES

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C)C(=O)NCC=CC=C

Isomeric SMILES

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C)C(=O)NC/C=C/C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.